(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid
Overview
Description
“®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a derivative of the amino acid valine . It is used in research and has been commercially used as an ergogenic supplement . Ergogenic supplements are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis of “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is represented by the formula C10H19NO4 . The InChI code for this compound is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” are complex due to the multiple reactive groups present in the compound . For instance, in the synthesis of dipeptides, a distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
“®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a solid substance that is colorless to off-white . It has a molecular weight of 217.00 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
A key area of application for this compound involves its role in synthesizing pharmaceutical intermediates. For example, it has been utilized in the hydrogenation process as a precursor for the synthesis of trans-4-methylproline, showcasing its utility in producing complex amino acids with high enantiomeric excess, which are valuable in drug development (Nevalainen & Koskinen, 2001). Similarly, its derivative was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates, highlighting its potential in bioassays for enzyme activity monitoring (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Development of Novel Amino Acids
Another application is in the development of novel amino acids and their analogs. Research has shown the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, demonstrating the versatility of this compound in introducing fluorine atoms into amino acids, which is of significant interest for medicinal chemistry due to the pharmacological properties imparted by fluorine (Laue, Kröger, Wegelius, & Haufe, 2000).
Antioxidant and Cytoprotective Properties
Research into the cytoprotective and antioxidant properties of derivatives has led to the synthesis of a library based on the condensation of natural and unnatural amino acids with the carboxylic acid moiety of lipoic acid, showing significant potential in pharmacology (Kates, Casale, Baguisi, & Beeuwkes, 2014).
Catalysis and Synthesis Techniques
In catalysis, the compound has been instrumental in demonstrating efficient methods for N-tert-butoxycarbonylation of amines, which is crucial for protecting amino acids during peptide synthesis. This showcases its importance in synthetic chemistry, especially for generating N-Boc protected amino acids with high yield and selectivity (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZMUULAVZVTA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427166 | |
Record name | N~5~-(tert-Butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
184576-63-4 | |
Record name | N~5~-(tert-Butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | H-D-Orn(boc)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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